3-Fluorophenethyl acetate
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Overview
Description
3-Fluorophenethyl acetate is an organic compound with the molecular formula C10H11FO2 It is a derivative of phenethyl acetate, where a fluorine atom is substituted at the third position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorophenethyl acetate can be synthesized through several methods. One common approach involves the esterification of 3-fluorophenethyl alcohol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques like chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-Fluorophenethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 3-fluorophenylacetic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield 3-fluorophenethyl alcohol, typically using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Fluorophenylacetic acid.
Reduction: 3-Fluorophenethyl alcohol.
Substitution: Various substituted phenethyl acetates depending on the nucleophile used.
Scientific Research Applications
3-Fluorophenethyl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It serves as a precursor for the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-fluorophenethyl acetate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may act on specific enzymes or receptors, altering their activity and leading to various physiological responses. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
Phenethyl acetate: The non-fluorinated analog of 3-fluorophenethyl acetate.
3-Chlorophenethyl acetate: A similar compound where the fluorine atom is replaced by chlorine.
3-Bromophenethyl acetate: Another analog with a bromine atom instead of fluorine.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity, stability, and interaction with biological targets. This makes this compound particularly valuable in applications requiring specific molecular characteristics.
Properties
IUPAC Name |
2-(3-fluorophenyl)ethyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-8(12)13-6-5-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIPYUABFDLOCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC(=CC=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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